N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 3-fluorophenylcarbamoyl ethylamine side chain attached to the 1-methylindole core. Its structure combines the indole scaffold—a privileged motif in drug discovery—with a fluorinated aromatic group, which enhances metabolic stability and binding specificity .
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-23-16-8-3-2-5-13(16)12-17(23)19(25)22-10-9-21-18(24)14-6-4-7-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
RXRNIQQCBVOKKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Fisher Indole Cyclization
Phenylhydrazine derivatives react with α-keto acids under acidic conditions to form indole scaffolds. For example, 3-methylindole-2-carboxylates are synthesized by condensing phenylhydrazine hydrochlorides with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA). Subsequent alkaline hydrolysis yields the corresponding carboxylic acid.
Reaction conditions :
Direct Alkylation of Indole-2-Carboxylates
Ethyl indole-2-carboxylate undergoes N-alkylation using methyl iodide or dimethyl sulfate under basic conditions. For instance, ethyl 1H-indole-2-carboxylate is treated with methyl iodide and potassium carbonate in DMF to yield the 1-methyl derivative. Subsequent hydrolysis with aqueous lithium hydroxide generates 1-methyl-1H-indole-2-carboxylic acid.
Key data :
Synthesis of 3-Fluorobenzoyl Ethylenediamine Intermediate
The ethylenediamine linker is functionalized with a 3-fluorobenzoyl group via selective acylation.
Mono-Acylation of Ethylenediamine
Ethylenediamine is partially protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-ethylenediamine . Reaction with 3-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields N-Boc-N'-(3-fluorobenzoyl)ethylenediamine . Deprotection with trifluoroacetic acid (TFA) provides the free amine.
Optimization notes :
Amide Coupling of Indole-2-Carboxylic Acid and Ethylenediamine
The final step involves coupling 1-methyl-1H-indole-2-carboxylic acid with the 3-fluorobenzoyl ethylenediamine intermediate.
Carbodiimide-Mediated Coupling
1-Methyl-1H-indole-2-carboxylic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Addition of the ethylenediamine derivative and N,N-diisopropylethylamine (DIPEA) yields the target compound.
Representative conditions :
Alternative Activation with BOP Reagent
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) facilitates coupling in DMF with DIPEA, achieving comparable yields.
Advantages :
Critical Analysis of Methodologies
Yield Optimization
Byproduct Formation
Di-acylation of ethylenediamine is minimized using Boc protection. LC–MS monitoring during coupling steps detects incomplete reactions, enabling real-time adjustments.
Scalability and Industrial Relevance
Chemical Reactions Analysis
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, potentially inhibiting their activity. The presence of the 3-fluorophenyl group enhances the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indole-2-carboxamide Derivatives
The biological and physicochemical properties of indole-2-carboxamides are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Indole-2-carboxamide Derivatives
Pharmacological and Binding Profile Comparisons
- Target Compound vs. 11b (): The target compound shares structural similarity with 11b (N-[(1S)-1-[(3-fluorophenyl)methyl]-...-1H-indole-2-carboxamide), which demonstrated in vitro efficacy against viral proteases. Both compounds leverage the 3-fluorophenyl group for interactions with residues like Thr24 and Ser46, though the target compound’s ethylamine linker may confer greater conformational flexibility .
- Synthetic Accessibility (): Like other indole-2-carboxamides, the target compound is synthesized via coupling reactions between indole carboxylates and aminobenzophenones. However, the 3-fluorophenyl substituent requires precise regioselective control during synthesis to avoid byproducts .
Key Differences in Physicochemical Properties
- Fluorine Position (3- vs. 4-): The 3-fluorophenyl group in the target compound optimizes steric and electronic interactions with protease active sites, whereas the 4-fluoro analog () shows diminished affinity due to misalignment with key hydrogen bond acceptors .
- Halogen Effects (F vs. Br): Bromine’s larger atomic radius () enhances hydrophobic interactions but may introduce steric hindrance, reducing binding kinetics compared to fluorine .
Biological Activity
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, often referred to as Compound A, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of Compound A is characterized by the following components:
- Indole ring : A bicyclic structure that contributes to the compound's biological activity.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Carboxamide functionality : Implicated in various biological interactions.
Research indicates that Compound A acts primarily as an AKT inhibitor , which plays a crucial role in cell survival and proliferation pathways. By inhibiting AKT activity, the compound may induce apoptosis in cancer cells and impede tumor growth. This mechanism is particularly relevant in cancers where AKT signaling is aberrantly activated.
Anticancer Activity
A significant body of research has focused on the anticancer properties of Compound A. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis |
| A549 (Lung Cancer) | 4.8 | Inhibits proliferation |
| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |
These findings suggest that Compound A could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, Compound A has shown potential in modulating inflammatory responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which is beneficial in conditions such as arthritis.
Case Studies
- Breast Cancer Study : In a preclinical model using MCF-7 cells, treatment with Compound A resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within treated tumors.
- Arthritis Model : In an animal model of rheumatoid arthritis, administration of Compound A led to decreased joint swelling and reduced levels of inflammatory markers in serum, indicating its potential as an anti-inflammatory therapeutic.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of Compound A is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution with a preference for tumor tissues.
- Metabolism : Primarily hepatic metabolism with several identified metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Toxicity profiles indicate that at therapeutic doses, Compound A exhibits minimal cytotoxicity towards normal cells, highlighting its selectivity for cancerous tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
